molecular formula C9H3BrClNO4 B13702223 6-Bromo-4-chloro-8-nitrocoumarin

6-Bromo-4-chloro-8-nitrocoumarin

Cat. No.: B13702223
M. Wt: 304.48 g/mol
InChI Key: KODGCCYVXASQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-8-nitrocoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light

Preparation Methods

The synthesis of 6-Bromo-4-chloro-8-nitrocoumarin involves several steps, typically starting with the nitration of a coumarin derivative. One common method is the nitration of 3-bromo-7-hydroxy-4-methyl coumarin using concentrated nitric acid and sulfuric acid at low temperatures . The resulting nitro compound can then undergo further halogenation to introduce the bromine and chlorine atoms. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and purity .

Comparison with Similar Compounds

6-Bromo-4-chloro-8-nitrocoumarin can be compared with other coumarin derivatives, such as:

The unique combination of bromine, chlorine, and nitro groups in this compound makes it a versatile compound with distinct properties and applications.

Properties

Molecular Formula

C9H3BrClNO4

Molecular Weight

304.48 g/mol

IUPAC Name

6-bromo-4-chloro-8-nitrochromen-2-one

InChI

InChI=1S/C9H3BrClNO4/c10-4-1-5-6(11)3-8(13)16-9(5)7(2-4)12(14)15/h1-3H

InChI Key

KODGCCYVXASQBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=O)O2)Cl)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.